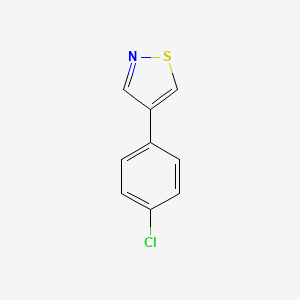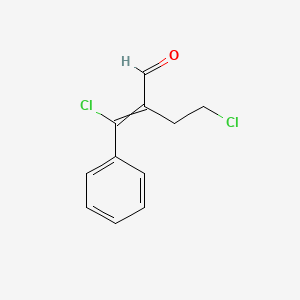
9H-carbazole;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole; 2,4,6-trinitrophenol is a compound with the molecular formula C18H12N4O7 and a molecular weight of 396.31 g/mol It is a combination of two distinct chemical entities: 9H-carbazole and 2,4,6-trinitrophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole derivatives often involves the use of electrophilic aromatic substitution reactions. For instance, 9H-carbazole can be functionalized at various positions using reagents like n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) under specific conditions
Industrial Production Methods: Industrial production of 9H-carbazole derivatives typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: 9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of aminophenols. Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution reactions are common for 9H-carbazole. Reagents like halogens, sulfonic acids, and nitro compounds can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: 2,4,6-triaminophenol.
Substitution: 3,6-dibromo-9H-carbazole.
Aplicaciones Científicas De Investigación
9H-carbazole; 2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9H-carbazole; 2,4,6-trinitrophenol involves its interaction with various molecular targets. For instance, carbazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, generating reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
9H-Fluorene: Similar in structure but lacks the nitrogen atom present in carbazole.
Dibenzothiophene: Contains sulfur instead of nitrogen, leading to different chemical properties.
Dibenzofuran: Similar aromatic structure but with an oxygen atom instead of nitrogen.
Uniqueness: 9H-carbazole; 2,4,6-trinitrophenol is unique due to the presence of both carbazole and trinitrophenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
24171-69-5 |
|---|---|
Fórmula molecular |
C18H12N4O7 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
9H-carbazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H9N.C6H3N3O7/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8,13H;1-2,10H |
Clave InChI |
FADRGCWXNPAFBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


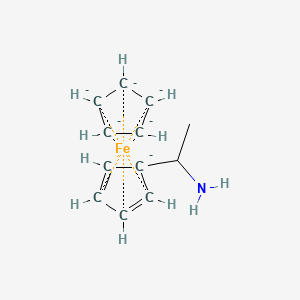
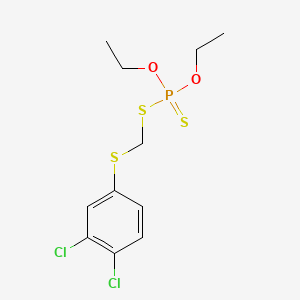

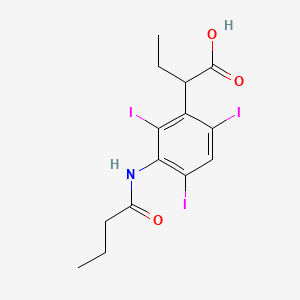

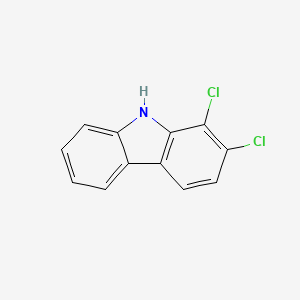
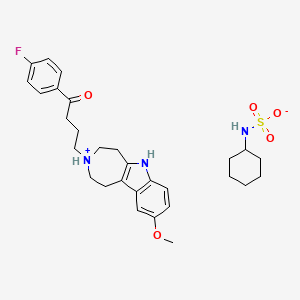
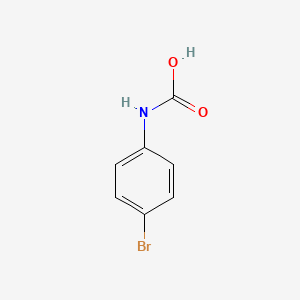
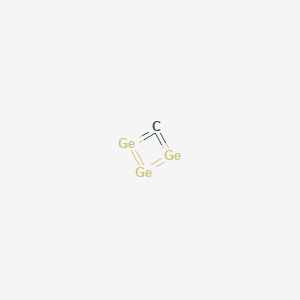
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)

